Flugestone

説明

Flugestone (also known as megestrol acetate or MGA) is a synthetic progestin hormone used in laboratory experiments for a variety of research purposes. It is a synthetic form of the naturally occurring progesterone hormone and is used to induce or inhibit the production of certain hormones in laboratory animals. Flugestone has a wide range of applications in laboratory research, including animal reproduction and behavior studies, endocrinology, and toxicology.

科学的研究の応用

Estrus Synchronization in Ewes and Goats

FGA is commonly used as an intravaginal sponge preparation to synchronize estrus in ewes and goats . This application allows for controlled breeding programs through timed artificial insemination, improving the efficiency and predictability of livestock production.

Follicular Development Studies

Research has explored the effects of FGA on follicular development. For instance, a study on Boer does investigated different estrus synchronization techniques, including FGA, and their impact on follicular development and estrus response . Such studies contribute to understanding reproductive physiology and enhancing breeding strategies.

Non-Breeding Season Breeding

FGA is used to induce fertility in sheep during the non-breeding season. Combined with other hormones like GnRH, hCG, and PGF2α, FGA can improve fertility parameters, allowing for year-round breeding and better flock management .

特性

IUPAC Name |

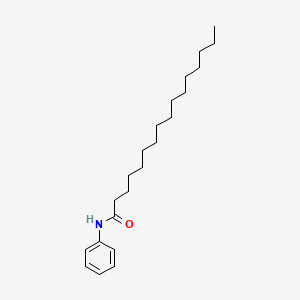

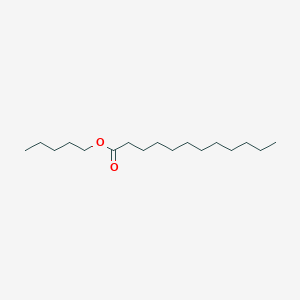

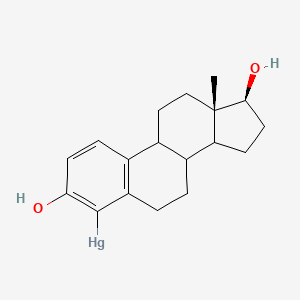

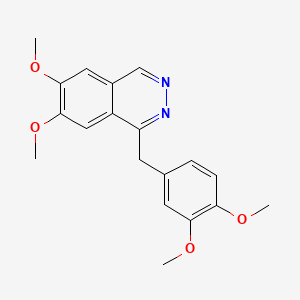

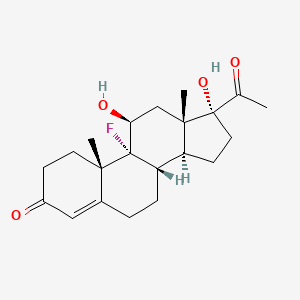

(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29FO4/c1-12(23)20(26)9-7-15-16-5-4-13-10-14(24)6-8-18(13,2)21(16,22)17(25)11-19(15,20)3/h10,15-17,25-26H,4-9,11H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSXGKOMEGSTSE-BPSSIEEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2529-45-5 (Parent) | |

| Record name | Flugestone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000337031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flugestone | |

CAS RN |

337-03-1 | |

| Record name | (11β)-9-Fluoro-11,17-dihydroxypregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flugestone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000337031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flugestone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flugestone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUROGESTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT3ET34748 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of flugestone acetate?

A1: Flugestone acetate acts as a synthetic progestogen, mimicking the effects of natural progesterone. [] While the exact molecular interactions aren't detailed in the provided research, progestogens typically exert their effects by binding to progesterone receptors. This binding can lead to downstream effects such as suppression of ovulation and alteration of the estrous cycle, enabling synchronization of estrus in livestock. [, , , , , , , , , , , , , ]

Q2: What is the molecular formula and weight of flugestone acetate?

A2: While not explicitly stated in the provided research, flugestone acetate (systematic name: (9α,11β,17β)-9-fluoro-11,17-dihydroxypregn-4-ene-3,20-dione 17-acetate) has a molecular formula of C23H31FO5 and a molecular weight of 406.49 g/mol.

Q3: Is there any spectroscopic data available on flugestone acetate from the provided research?

A3: Unfortunately, the provided research papers primarily focus on the application and effects of flugestone acetate in estrus synchronization protocols. They do not delve into detailed spectroscopic characterization using techniques like NMR or IR.

Q4: What is the common delivery method for flugestone acetate in estrus synchronization protocols?

A4: Flugestone acetate is frequently administered to livestock via intravaginal sponges impregnated with the compound. [, , , , , , , , , , , , ] This method allows for controlled release of the progestogen over a specific period.

Q5: Are there any concerns regarding the compatibility of flugestone acetate intravaginal sponges?

A5: One study mentioned that while intravaginal sponges are generally effective, the physical shape of the Chronogest sponge may not be ideal for hinds. The study suggests that the sponge might not be completely deposited in the vagina, potentially leading to bacterial inflammation and disrupting endocrine regulation. []

Q6: Does the research provide any insights into the structure-activity relationship of flugestone acetate or its analogs?

A6: The provided research primarily focuses on the application of flugestone acetate and doesn't offer specific insights into its structure-activity relationship or explore modifications impacting its activity, potency, or selectivity.

Q7: What is the primary application of flugestone acetate in the context of the provided research?

A7: The research predominantly focuses on the in vivo efficacy of flugestone acetate for estrus synchronization in various livestock animals, including sheep and goats. [, , , , , , , , , , , , , ] Several studies demonstrate its effectiveness in inducing estrus and improving reproductive outcomes when used in combination with other hormonal treatments like eCG and PMSG.

Q8: Which analytical techniques were used to assess the effects of flugestone acetate in the provided studies?

A8: The research primarily utilized techniques like transrectal ultrasonography to monitor follicular development and assess pregnancy in ewes treated with flugestone acetate. [, , ] Additionally, researchers employed radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) to measure serum hormone concentrations such as progesterone, estradiol, and IGF-1. [, , , ]

Q9: Did the research explore any alternatives to flugestone acetate for estrus synchronization?

A9: Yes, several studies investigated alternative approaches for estrus synchronization. One study compared the efficacy of flugestone acetate intravaginal sponges with a melatonin-based protocol, finding that while melatonin induced ovarian cyclicity, it resulted in lower fertility and fecundity compared to the flugestone acetate group. [] Other studies explored the use of prostaglandin F2α (PGF2α) either alone or in combination with eCG, reporting varying degrees of success in synchronizing estrus and achieving pregnancy. [, , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (17R)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1219659.png)